molecular formula C13H23NO4 B1394227 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 888952-55-4

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1394227
M. Wt: 257.33 g/mol
InChI Key: QCXGMLPZKNFRRV-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is also known as N-Boc-4-哌啶酮-3-甲酸甲酯 in Chinese .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO4 . The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.3 g/mol . It is a powder at room temperature . The density is approximately 1.1±0.1 g/cm3 . The boiling point is around 307.4±35.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis as an Intermediate: 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is an important intermediate in synthesizing various compounds. For instance, it's used in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach to synthesize this compound involves steps like SN2 substitution, borohydride reduction, oxidation, and debenzylation (Chen Xin-zhi, 2011).

NMR Tagging and Ligand Binding Studies

  • Use in NMR Tagging: The tert-butyl group of compounds like O-tert-Butyltyrosine, which is similar in structure to 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, serves as an excellent NMR tag. This allows for easy detection in one-dimensional (1)H NMR spectra without isotope labeling, useful in protein research and quantitative measurement of ligand binding affinities (Wan-Na Chen et al., 2015).

Asymmetric Synthesis and Pharmaceutical Applications

  • Asymmetric Synthesis for Pharmaceutical Use: The compound is used in the asymmetric synthesis of nociceptin antagonists, a class of compounds with potential therapeutic applications. This synthesis involves diastereoselective reduction and isomerization processes, demonstrating its utility in creating enantiomerically pure compounds for pharmaceutical use (H. Jona et al., 2009).

Molecular Structure and Spectroscopic Studies

  • Spectroscopic Analysis: Studies on compounds related to 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate involve analyzing their structure, reactivity, and spectroscopic characteristics. For example, the synthesis and spatial structure of geometrical isomers of 4-substituted 1-tert-butyl-3-methyl-piperidin-4-ols and 4-acyloxy-1-tert-butyl-3-methylpiperidines have been studied using IR and PMR spectroscopy (B. Unkovskii et al., 1973).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXGMLPZKNFRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677301
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

CAS RN

888952-55-4
Record name 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. stirred solution of Intermediate 53 (2.22 g, 9.13 mmol) in dry THF (30 ml) was added NaHMDS (sodium hexamethyldisilazane) (1.0 M in THF, 10.03 mmol) dropwise. The reaction was stirred at this temperature for 30 minutes and then iodomethane (0.682 ml, 10.95 mmol) was added dropwise. The reaction was allowed to warm to room temperature overnight with good stirring. The reaction was cooled and then quenched with saturated NH4Cl. The layers were separated and the aqueous layer was extracted three times with 20 ml of EtOAc and the organic extracts were combined. The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure. The oil was purified by silica chromatography using hexanes/EtOAc (0>15%) to yield 2.25 g (95.8%) of 3-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (Intermediate 54). 1H NMR (400 MHz, CDCl3) δ ppm 1.0 (s, 3 H), 1.3 (s, 9 H), 1.4 (m, 2 H), 1.9 (m, 2 H), 3.0 (d, J=13.2 Hz, 1 H), 3.1 (m, 1 H), 3.3 (m, 1 H), 3.5 (s, 3 H), 3.7 (d, J=13.4 Hz, 1 H).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.03 mmol
Type
reactant
Reaction Step Two
Quantity
0.682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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